molecular formula C9H16ClN3 B2717754 1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride CAS No. 2229260-51-7

1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride

Cat. No.: B2717754
CAS No.: 2229260-51-7
M. Wt: 201.7
InChI Key: LVNBTBNKXHHMQD-UHFFFAOYSA-N
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Description

1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride is a chemical compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-1,2,3,4-tetrahydroquinoline with cyanamide, followed by cyclization to form the benzimidazole ring. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological activities and properties .

Scientific Research Applications

1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride is unique due to its specific ethyl substitution, which influences its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-ethyl-4,5,6,7-tetrahydrobenzimidazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.ClH/c1-2-12-8-6-4-3-5-7(8)11-9(12)10;/h2-6H2,1H3,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNBTBNKXHHMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCCC2)N=C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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